Product packaging for 2-Amino-6-chloroquinazolin-4-ol(Cat. No.:CAS No. 20198-17-8)

2-Amino-6-chloroquinazolin-4-ol

Cat. No.: B3250277
CAS No.: 20198-17-8
M. Wt: 195.6 g/mol
InChI Key: CJKXQWRVWOTKRW-UHFFFAOYSA-N
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Description

Significance of the Quinazolinone Scaffold in Chemical Research

The quinazolinone scaffold, a fused heterocycle consisting of a benzene (B151609) ring and a pyrimidine (B1678525) ring, holds a position of considerable importance in the landscape of chemical research. mdpi.comnih.gov These nitrogen-containing heterocyclic compounds are noted for their diverse chemical reactivity and broad spectrum of biological activities, making them a "privileged structure" in medicinal chemistry. mdpi.comujpronline.com The inherent stability of the quinazolinone ring to oxidation, reduction, and hydrolysis, coupled with the potential for substitution at various positions, allows for extensive exploration of its chemical space. researchgate.net

Historical Development and Evolution of Quinazolinone Chemistry

The journey of quinazolinone chemistry began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of anthranilic acid and cyanogen. nih.gov However, it was the synthesis of quinazoline (B50416) itself by Bischler and Lang in 1895, and Gabriel's more satisfactory synthesis in 1903, that laid the foundational groundwork for the field. nih.govwikipedia.org The name "quinazoline" was proposed by Widdege in 1887. researchgate.net A significant milestone that spurred medicinal chemistry interest was the synthesis of 2-methyl-3-phenylquinazolin-4(3H)-one, which was later found to possess sedative and hypnotic properties. researchgate.net This discovery, along with the later synthesis of methaqualone in 1951, triggered extensive research into the pharmacological properties of quinazolinone derivatives. juniperpublishers.com Over the years, numerous synthetic methods have been developed, including microwave-assisted synthesis, multicomponent reactions, and the use of ionic liquids, to create a vast library of quinazolinone-based compounds. mdpi.comopenmedicinalchemistryjournal.com

Broad Relevance of Nitrogen Heterocyclic Compounds in Advanced Chemical Studies

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, constituting a significant portion of all known organic molecules. openmedicinalchemistryjournal.com Their prevalence in nature is vast, forming the core structures of many alkaloids, vitamins, and nucleic acids. mdpi.comnih.gov In advanced chemical studies, these compounds are indispensable due to their versatile reactivity and ability to participate in a wide range of chemical transformations. numberanalytics.com They serve as crucial building blocks and intermediates in the synthesis of complex molecules. numberanalytics.com The presence of nitrogen atoms within the ring structure imparts unique electronic properties, influencing the molecule's reactivity, and allowing for the formation of hydrogen bonds and other non-covalent interactions, which are critical in various chemical and biological processes. mdpi.comnih.gov Consequently, nitrogen heterocycles are extensively utilized in materials science as components of polymers and dyes, and in catalysis as ligands. openmedicinalchemistryjournal.comnumberanalytics.com

Strategic Importance of Substituted Quinazolinones in Chemical Design

The strategic design of substituted quinazolinones is a key focus in modern chemical research, driven by the profound impact that different substituents have on the properties and functions of the core scaffold. The ability to modify the quinazolinone structure at various positions provides a powerful tool for fine-tuning its chemical behavior and exploring its potential applications. nih.gov

The Role of Halogenated and Aminated Quinazolinone Derivatives in Chemical Space Exploration

The introduction of halogen and amino groups onto the quinazolinone scaffold is a widely used strategy to expand its chemical diversity and modulate its properties. Halogenated quinazolinones, for example, often exhibit enhanced biological activities. The presence of a halogen atom can alter the electronic nature of the ring and increase lipophilicity, which can be crucial for certain molecular interactions. juniperpublishers.com Aminated quinazolinone derivatives are also of significant interest. The amino group can act as a hydrogen bond donor and a nucleophilic center, providing opportunities for further chemical modifications and interactions with biological macromolecules. The synthesis of various 2,4-diamino-6-[(aryl)thio]quinazolines and their analogues highlights the exploration of aminated quinazolinones in chemical research. juniperpublishers.com

Specific Research Focus on 2-Amino-6-chloroquinazolin-4-ol

Within the vast family of quinazolinone derivatives, this compound represents a specific scaffold of interest for chemical investigation. This compound combines the key features of an amino group at the 2-position and a chloro substituent at the 6-position of the quinazolin-4-ol core. This particular combination of functional groups offers a unique platform for synthetic elaboration and the study of structure-property relationships. The presence of the amino group provides a site for further derivatization, allowing for the creation of a library of related compounds. The chloro group at the 6-position influences the electronic properties of the benzene portion of the ring system and can serve as a handle for cross-coupling reactions, further expanding the accessible chemical space. The systematic study of this and related compounds contributes to a deeper understanding of how specific substitution patterns on the quinazolinone scaffold impact its fundamental chemical characteristics.

Compound List

Compound Name
This compound
2-methyl-3-phenylquinazolin-4(3H)-one
Methaqualone
2-cyano-3,4-dihydro-4-oxoquinazoline
2,4-diamino-6-[(aryl)thio]quinazolines

Rationale for Investigating this Specific Chemical Entity

The specific impetus for investigating this compound lies in its embodiment of key structural features common to many biologically active quinazolinone derivatives. The rationale for its synthesis and study can be broken down as follows:

Valuable Synthetic Intermediate: The structure of this compound makes it a highly valuable precursor for the synthesis of more complex molecules. The amino group at the 2-position and the chloro group at the 6-position are reactive sites that allow for further chemical modifications. For instance, the amino group can be acylated, alkylated, or used to form new heterocyclic rings, while the chloro group can be displaced through nucleophilic substitution reactions. This versatility allows chemists to generate large libraries of diverse compounds for biological screening.

Core Structural Motif: The 2-aminoquinazolin-4-one core is a recurring motif in compounds designed as potential therapeutic agents. The presence of the amino group at position 2 is a common feature in molecules targeting a variety of biological targets.

Halogen Substitution: The chlorine atom at the 6-position is a significant feature. Halogen atoms can modulate a molecule's physicochemical properties, such as its lipophilicity, which affects its ability to cross cell membranes and interact with biological targets. arctomsci.com Furthermore, the position and nature of halogen substituents on the quinazolinone ring are known to be critical for the potency and selectivity of many kinase inhibitors and other therapeutic agents.

The investigation of this specific molecule is therefore driven by its potential as a fundamental building block for creating novel compounds with tailored pharmacological profiles, leveraging the established importance of the 2-amino and 6-chloro substitutions in the broader class of quinazolinones.

Overview of General Research Domains Applicable to this Compound Class

The quinazolinone scaffold is one of the most prolific in medicinal chemistry, with derivatives being investigated across a multitude of therapeutic areas. The broad applicability of this compound class suggests that derivatives of this compound could be relevant in several research domains.

Anticancer Activity: A significant portion of quinazolinone research is focused on oncology. mdpi.com Derivatives of this scaffold have been developed as potent inhibitors of various protein kinases, which are enzymes that play a crucial role in cancer cell growth, proliferation, and survival. nih.gov The 4-aminoquinazoline framework, in particular, is a privileged structure for the design of kinase inhibitors. mdpi.com

Antimicrobial and Antiviral Properties: Researchers have explored quinazolinone derivatives as potential agents against a range of pathogens. Studies have demonstrated their activity against various bacteria and fungi. mdpi.comnih.gov More recently, 2-amino-quinazolin-4(3H)-one derivatives have been identified as potential inhibitors of coronaviruses, including SARS-CoV-2 and MERS-CoV. derpharmachemica.com

Anti-inflammatory Effects: The quinazolinone nucleus is also a feature in compounds with anti-inflammatory properties. nih.gov These molecules are often designed to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). nih.gov

Central Nervous System (CNS) Applications: The ability of some quinazolinone derivatives to cross the blood-brain barrier has led to their investigation for various CNS disorders. arctomsci.com This includes potential applications as anticonvulsants, antidepressants, and antipsychotics. guidechem.commdpi.com

Other Pharmacological Activities: Beyond the major areas listed above, quinazolinone derivatives have been studied for a wide range of other biological effects, including antimalarial, antioxidant, and antihypertensive activities. guidechem.com

The diverse biological potential of the quinazolinone scaffold underscores the importance of synthesizing and evaluating novel derivatives, for which this compound serves as a key starting material or a candidate for direct biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN3O B3250277 2-Amino-6-chloroquinazolin-4-ol CAS No. 20198-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-chloro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKXQWRVWOTKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 6 Chloroquinazolin 4 Ol and Its Analogs

Classical and Contemporary Approaches to Quinazolinone Core Synthesis

The construction of the quinazolinone core is a foundational aspect of synthesizing a vast array of derivatives, including 2-Amino-6-chloroquinazolin-4-ol. Over the years, a variety of synthetic strategies have been developed, ranging from traditional cyclocondensation reactions to more advanced, efficient methodologies. sigmaaldrich.comwikipedia.org These methods often aim to improve yields, reduce reaction times, and employ more environmentally benign conditions. nist.gov

Cyclocondensation Reactions in Quinazolinone Formation

Cyclocondensation reactions represent one of the most traditional and widely used methods for the synthesis of the quinazolinone core. himedialabs.com These reactions typically involve the condensation of an anthranilic acid derivative with a suitable one-carbon source, followed by cyclization.

A common approach is the reaction of anthranilic acid or its substituted analogs with orthoesters or formic acid in the presence of an acid catalyst. himedialabs.com For instance, the condensation of anthranilic acid with an amine and an orthoester can yield 3-substituted quinazolin-4(3H)-ones. himedialabs.com Another classical method involves the reaction of isatoic anhydride (B1165640) with an amine, which proceeds through the formation of a 2-aminobenzamide (B116534) intermediate that subsequently cyclizes. merckmillipore.com

The reaction of 2-aminobenzamides with various reagents is a cornerstone of quinazolinone synthesis. For example, their condensation with aldehydes can be catalyzed by various means, including copper salts or iodine, to form 2-substituted quinazolinones. lanxess.comsigmaaldrich.comthermofisher.com The mechanism often involves the initial formation of an imine intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to yield the final quinazolinone product. sigmaaldrich.com

Table 1: Examples of Cyclocondensation Reactions for Quinazolinone Synthesis

Starting MaterialsReagents/ConditionsProduct Type
Anthranilic acid, amine, orthoesterAcid catalyst2,3-disubstituted quinazolin-4(3H)-one
Isatoic anhydride, amineHeating3-substituted quinazolin-4(3H)-one
2-Aminobenzamide, aldehydeIodine, DMSO2-substituted quinazolin-4(3H)-one
2-Aminobenzamide, primary alcoholIridium catalyst2-substituted quinazolin-4(3H)-one

Multi-Component Reactions for Quinazolinone Derivatives

Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. sigmaaldrich.comsigmaaldrich.com These reactions allow for the construction of complex molecules like quinazolinones in a single step from three or more starting materials.

One example of an MCR for quinazolinone synthesis involves the one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea (B33335) under solvent-free conditions, often facilitated by a solid-supported acid catalyst. sigmaaldrich.com Another approach utilizes a palladium catalyst to couple aryl or heteroaryl iodides with a carbonyl source and 2-aminobenzamide. sigmaaldrich.com This method is notable for its use of an eco-friendly solvent system and a magnetically recoverable catalyst, which aligns with the principles of green chemistry. sigmaaldrich.com MCRs can also be designed to produce more complex, fused quinazolinone systems, such as tetracyclic derivatives, from the reaction of isatoic anhydride, an amine, and ninhydrin. sigmaaldrich.com

Advanced Strategies for Constructing Quinazolinone Scaffolds

Beyond classical cyclocondensations and MCRs, a range of advanced synthetic strategies have been developed to provide access to the quinazolinone scaffold. sigmaaldrich.comwikipedia.orgsigmaaldrich.com These methods often employ transition-metal catalysis, oxidative cyclization, and other modern synthetic techniques to achieve high levels of efficiency and functional group tolerance.

Transition-metal-catalyzed reactions are particularly prominent. nist.govsigmaaldrich.com For example, copper-catalyzed domino reactions of alkyl halides with anthranilamides can produce 2-substituted quinazolin-4(3H)-ones with good to excellent yields. lookchem.com Palladium-catalyzed direct arylation of the quinazolin-4-one core has also been developed, allowing for further functionalization. lookchem.com

Oxidative condensation and cyclization represent another important class of advanced strategies. This can involve the one-pot reaction of isatoic anhydride, ammonium (B1175870) acetate (B1210297), and an aldehyde, where an in-situ formed anthranilamide undergoes condensation and subsequent oxidation to yield the quinazolinone. sigmaaldrich.com Similarly, the oxidative cyclization of 2-aminobenzamides with primary alcohols, often catalyzed by transition metals like iridium, provides a direct route to 2-substituted quinazolin-4(3H)-ones. sigmaaldrich.com

Targeted Synthetic Routes for this compound

The synthesis of the specifically substituted this compound requires a targeted approach, often adapting the general methodologies for quinazolinone synthesis to incorporate the desired amino and chloro functionalities at the correct positions.

One-Pot Synthetic Procedures for Halogenated Quinazolin-4-ols

While a specific one-pot synthesis for this compound is not extensively documented, the principles of one-pot quinazolinone synthesis can be applied. A plausible one-pot approach could involve the reaction of 2-amino-5-chlorobenzoic acid with a cyanating agent, followed by in-situ cyclization. Another potential one-pot method is the three-component reaction of a 5-chloro-substituted isatoic anhydride, an amine, and an aldehyde, which could be catalyzed by iodine. thermofisher.com Copper-catalyzed three-component reactions involving cyanamides and appropriately substituted arylboronic acids also present a viable, albeit more complex, one-pot strategy for accessing functionalized quinazolinones that could be adapted for this target molecule. sigmaaldrich.com

Synthesis via Aminoamide Intermediates and Halogenating Agents

A common and effective strategy for the synthesis of halogenated quinazolinones, which can be adapted for this compound, proceeds through aminoamide intermediates and involves the use of halogenating agents. A representative multi-step synthesis is outlined below. fishersci.com

The synthesis can commence with a substituted anthranilic acid, in this case, 5-chloroanthranilic acid. This starting material is first reacted with urea at an elevated temperature to yield the corresponding quinazolinedione. fishersci.com This intermediate is then treated with a halogenating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like trimethylamine, to produce a dichloroquinazoline derivative. fishersci.com Subsequent selective hydrolysis, for example with aqueous sodium hydroxide, can lead to the formation of the 2-chloro-4(3H)-quinazolinone. fishersci.com The final step to introduce the 2-amino group can be achieved through nucleophilic substitution of the 2-chloro group with an appropriate amine source, such as an aniline (B41778) derivative, in a suitable solvent like dimethylformamide (DMF). fishersci.com

Table 2: Illustrative Multi-Step Synthesis of a 2-Amino-quinazolin-4(3H)-one Derivative fishersci.com

StepStarting MaterialReagents and ConditionsIntermediate/Product
1Substituted Anthranilic AcidUrea, 150 °CQuinazolinedione
2QuinazolinedionePOCl₃, Trimethylamine, 115 °CDichloroquinazoline
3Dichloroquinazoline2 N NaOH, room temperature2-Chloro-4(3H)-quinazolinone
42-Chloro-4(3H)-quinazolinoneSubstituted Aniline, DMF, 85 °C2-Amino-quinazolin-4(3H)-one

This synthetic sequence highlights a versatile and modular approach to constructing a variety of substituted 2-amino-quinazolin-4(3H)-ones, including the target compound this compound, by selecting the appropriate substituted anthranilic acid and amine nucleophile.

Optimization of Reaction Conditions and Yield for Specific Substituents (Amino and Chloro)

The synthesis of this compound and its analogs often involves the strategic manipulation of reaction conditions to maximize yield and purity, particularly when dealing with the specific functionalities of the amino and chloro groups. The inherent electronic properties of these substituents play a crucial role in the reactivity of the quinazoline (B50416) core.

A common and effective method for introducing the amino group at the 4-position of a quinazoline ring is through nucleophilic aromatic substitution (SNAr) on a di-chloro precursor, such as 2,4-dichloroquinazoline. mdpi.com Scientific literature extensively documents that these reactions, conducted under various conditions with different nucleophiles like anilines and aliphatic amines, consistently show regioselectivity for substitution at the C4 position. mdpi.com This preference is attributed to the electronic properties of the quinazoline ring, where the carbon at the 4-position is more susceptible to nucleophilic attack. mdpi.com

For instance, the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives has been achieved by refluxing 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with various aniline derivatives in isopropanol (B130326) for 6 hours, resulting in satisfactory yields. researchgate.netderpharmachemica.com This highlights the feasibility of tuning the final product by selecting the appropriate amine nucleophile.

The optimization of reaction parameters such as catalyst choice, substrate ratios, temperature, and reaction time is critical. In the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide, it was found that using BF3-Et2O as a catalyst at a specific molar ratio, with a defined weight ratio of reactants at 150°C for 6 hours, resulted in a significantly higher yield of 86%. indexcopernicus.com This demonstrates that a systematic optimization of these factors can lead to substantial improvements in synthetic efficiency.

Below is a table summarizing the optimized conditions for related quinazoline syntheses:

ProductStarting MaterialsCatalyst/ReagentsSolventConditionsYieldReference
2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolines 2,4-Dichloro-6,7-dimethoxyquinazoline, Aniline derivatives-IsopropanolReflux, 6 hSatisfactory researchgate.netderpharmachemica.com
2-Aminoquinazolin-4(3H)-one derivatives Anthranilic acid, PhenylcyanamideTMSCl, NaOHt-BuOH, EtOH/H₂O60°C, 4h then Reflux, 6h76% nih.gov
4-Methylquinazoline 2-Aminoacetophenone, FormamideBF₃-Et₂O-150°C, 6 h86% indexcopernicus.com

Metal-Catalyzed Synthetic Transformations

Transition metal catalysis has emerged as a powerful and indispensable tool for the synthesis of quinazolinones and their derivatives, offering efficient and often more environmentally benign alternatives to classical condensation methods. rsc.orgfrontiersin.orgnih.gov These catalytic approaches frequently involve the formation of carbon-nitrogen and carbon-carbon bonds through various mechanisms, including cyclization and cross-coupling reactions.

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysts are widely employed in the synthesis of quinazolinone derivatives. One notable strategy involves the palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. nih.gov This cascade reaction proceeds through alcohol oxidation to an aldehyde, nitro group reduction to an amine, condensation to form an imine, and subsequent dehydrogenation, all facilitated by the palladium catalyst without the need for external oxidizing or reducing agents. nih.gov Various functional groups, including halogens and methoxy (B1213986) groups, are well-tolerated under these conditions, leading to moderate to high yields of the desired products. nih.gov

Another palladium-catalyzed approach is the carbonylative cyclization of N-arylpyridin-2-amine derivatives to yield pyrido[2,1-b]quinazolin-11-ones, utilizing DMF as a carbon monoxide source. osi.lv Furthermore, 2-amino-4-quinazolinones can be synthesized from isatoic anhydride, amines, and isonitriles in a one-pot aerobic oxidative palladium-catalyzed reaction. osi.lv In the synthesis of more complex quinazoline derivatives, such as 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives, Pd(dppf)Cl₂ has been used to catalyze the coupling of a bromo-substituted quinazolinone intermediate with an amine. nih.gov

Copper-Catalyzed Reactions in Quinazolinone Synthesis

Copper, being an inexpensive and abundant metal, has gained significant traction in catalyzing the synthesis of quinazolinones. nih.gov Copper(I)-catalyzed domino reactions have been developed for the efficient synthesis of 2-substituted quinazolinones from 2-bromobenzamide (B1207801) and aldehydes, benzyl (B1604629) alcohols, or methyl arenes in DMSO. gaylordchemical.com This method is advantageous due to its use of a non-toxic catalyst, good functional group tolerance, and operational simplicity. gaylordchemical.com

Copper(II) acetate has been utilized in the microwave-assisted synthesis of 3-arylated quinazolinones from ethyl 2-isocyanobenzoate and aromatic amines. acs.org Copper catalysts can also facilitate the one-pot synthesis of quinazolinones from 2-nitrobenzaldehydes and aldehydes, where copper catalyzes nitrile formation, hydrolysis, and nitro group reduction. acs.org Furthermore, copper-catalyzed cascade reactions of amidine hydrochlorides with substituted 2-halobenzaldehydes or methyl 2-halobenzoates provide a general and highly efficient route to quinazoline and quinazolinone derivatives. rsc.org

Other Transition Metal-Mediated Approaches

Besides palladium and copper, other transition metals have been successfully employed in quinazolinone synthesis. rsc.orgfrontiersin.orgosi.lv

Manganese: Earth-abundant and less toxic manganese catalysts have been used for the synthesis of quinazolines through acceptorless dehydrogenative coupling (ADC). nih.govmdpi.com For example, a manganese-pincer complex can catalyze the reaction of 2-aminobenzyl alcohols with benzonitriles to produce quinazolines. nih.gov

Iron: Iron catalysts, in conjunction with copper, have been used in a domino protocol for the synthesis of 2-phenylquinazolin-4-amines from o-halobenzonitriles, benzaldehydes, and sodium azide (B81097). nih.gov

Cobalt: Cobalt-catalyzed C-H activation pathways have been reported for quinazoline synthesis. frontiersin.org For instance, the reaction of N-sulfinylimines and benzimidates in the presence of a cobalt catalyst can yield quinazolines. frontiersin.org More recently, a ligand-free cobalt-catalyzed one-pot strategy for the formation of quinazolines via ADC of 2-aminoaryl alcohols and nitriles has been developed. nih.gov

Ruthenium and Iridium: Ruthenium-catalyzed dehydrogenative and deaminative coupling reactions of 2-aminobenzamides with amines provide a route to quinazolinone derivatives. nih.gov Iridium catalysts have been used for the one-pot selective hydration/condensation/acceptorless dehydrogenation to form quinazolinones. osi.lv

Non-Traditional Synthetic Methods

In recent years, non-traditional synthetic methods have been increasingly adopted to improve the efficiency, reduce reaction times, and enhance the greenness of chemical processes. Microwave-assisted synthesis is a prominent example of such a method that has been successfully applied to the synthesis of quinazolinones.

Microwave-Assisted Synthesis

Microwave irradiation has proven to be a powerful tool for accelerating the synthesis of quinazoline and quinazolinone derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com

This technique has been successfully employed in the synthesis of 2-amino-4-chloro-pyrimidine derivatives, which share a similar heterocyclic core. nih.gov The reaction of 2-amino-4-chloro-pyrimidine with various substituted amines in anhydrous propanol (B110389) with triethylamine (B128534) under microwave irradiation at 120–140 °C for 15–30 minutes afforded the desired products. nih.gov

In the context of quinazolinones, microwave-assisted synthesis has been utilized for the rapid preparation of 6-ureido-4-anilinoquinazoline derivatives from 2-amino-5-nitrobenzoic acid. asianpubs.org Similarly, the synthesis of 2,4-disubstituted quinazolines has been achieved by treating acylamides with ammonium formate (B1220265) under microwave activation. nih.gov The condensation of benzaldehydes with various amines under microwave conditions has also been reported to produce biologically important quinazoline derivatives with the advantages of better yields, shorter reaction times, and easier work-up procedures. nih.gov Furthermore, a copper-catalyzed synthesis of 3-arylated quinazolinones from ethyl 2-isocyanobenzoate and aromatic amines was effectively carried out under microwave irradiation at 150 °C for 20 minutes. acs.org

The application of microwave assistance is not limited to simple quinazolines. For instance, the synthesis of 2-amino-4,6-diarylpyrimidines was achieved in a two-step microwave-assisted process involving an initial aldol (B89426) condensation followed by a ring-closing condensation. rsc.org

The following table provides examples of microwave-assisted syntheses of quinazoline analogs:

ProductStarting MaterialsReagents/CatalystSolventConditionsTimeReference
2-Amino-4-(substituted amino)-pyrimidines 2-Amino-4-chloro-pyrimidine, Substituted aminesTriethylamineAnhydrous Propanol120–140 °C15–30 min nih.gov
3-Arylated quinazolin-4(3H)-ones Ethyl 2-isocyanobenzoate, Aromatic aminesCu(OAc)₂·H₂O, Et₃NAnisole150 °C20 min acs.org
6-Ureido-4-anilinoquinazolines 2-Amino-5-nitrobenzoic acid derivatives--Microwave irradiation- asianpubs.org
2,4-Disubstituted quinazolines Acylamides, Ammonium formate--150 °C4–20 min nih.gov

Ultrasound-Promoted Reactions

The application of ultrasound in organic synthesis has gained significant traction as a green and efficient method to promote chemical reactions. nih.govjocpr.com Sonication, the use of high-frequency sound waves, can enhance reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional heating methods. jocpr.comnih.gov This is attributed to the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the reaction medium, generating localized hot spots with extremely high temperatures and pressures. jocpr.com

While specific studies on the ultrasound-promoted synthesis of this compound are not prevalent in the reviewed literature, the general applicability of this technique to the synthesis of heterocyclic compounds, including quinazolines and their precursors, is well-documented. nih.govnih.gov For instance, ultrasound has been successfully employed in the one-pot, multi-component synthesis of various substituted 2-aminopyridine (B139424) and 2-aminothiophene derivatives, highlighting its utility in constructing amino-substituted heterocyclic systems. jocpr.comresearchgate.net

A plausible ultrasound-promoted approach for synthesizing this compound could involve the condensation of an appropriately substituted 2-aminobenzamide with a source of the C2-N fragment under ultrasonic irradiation. The benefits would likely include shorter reaction times and potentially higher yields compared to traditional thermal methods. nanobioletters.com The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) under sonication could further enhance the green credentials of the synthesis. nih.govjocpr.com

Table 1: Examples of Ultrasound-Promoted Synthesis of Heterocyclic Compounds

Product TypeReactantsCatalyst/SolventKey Advantages
2-Amino-4,6-diphenylnicotinonitrilesMalononitrile, Aromatic Aldehydes, Acetophenone derivatives, Ammonium acetateWaterCatalyst-free, Rapid, High yields. nih.gov
2-AminothiophenesKetones/Aldehydes, Dicyanomethane, Elemental sulfurDABCO/PEG-200Shorter reaction time, High yields, Milder conditions. jocpr.com
Hydrazine (B178648) carboxamidesN-[substituted phenyl]hydrazine carboxamide, 1H-Indole-2,3-dioneWater-GlycerolFaster reaction, Higher productivity. nih.gov
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylateEthyl/methyl acetoacetate, Malononitrile, Substituted benzaldehydeWaterRapid (2 min), Excellent yields, Mild conditions. nanobioletters.com

This table is generated based on data from the text and is for illustrative purposes.

Oxidative Cyclization Methodologies

Oxidative cyclization represents a powerful strategy for the synthesis of quinazolinones. nih.gov This approach typically involves the cyclization of a 2-aminobenzamide with an aldehyde, followed by in-situ oxidation of the resulting dihydroquinazolinone intermediate. nih.gov

Traditional methods often employed stoichiometric amounts of oxidants like potassium permanganate (B83412) (KMnO₄), manganese dioxide (MnO₂), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov However, these methods can suffer from drawbacks such as the use of harsh reagents and the generation of significant waste.

More contemporary and greener approaches focus on catalytic oxidative cyclization. For the synthesis of quinazolinones, a notable development is the use of potassium persulfate (K₂S₂O₈) in an electrochemical system. This method allows for the oxidative tandem cyclization of 2-aminobenzamides with primary alcohols under mild, transition-metal- and base-free conditions. nih.gov The key advantage of this protocol is the use of an inexpensive and easy-to-handle radical surrogate that promotes the reaction efficiently at room temperature. nih.gov

Another advanced approach involves the ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines. This catalytic method provides an efficient route to quinazolinone derivatives without the need for reactive reagents and avoids the formation of toxic byproducts. nih.gov

For the specific synthesis of this compound, an oxidative cyclization strategy would likely start from 2,5-diaminobenzamide (B14656821) or a related precursor, which would be cyclized with a suitable one-carbon synthon under oxidative conditions. The choice of oxidant or catalytic system would be crucial in achieving high efficiency and minimizing side products.

Stereoselective Synthesis of Quinazolinone Derivatives (if applicable for future research, based on general heterocyclic chemistry principles)

The development of stereoselective methods for the synthesis of chiral quinazolinone derivatives is of significant interest, as many biologically active quinazolinone-containing natural products and pharmaceutical agents are chiral. acs.orgresearchgate.net While this compound itself is not chiral, the introduction of a stereocenter at a suitable position in its analogs could lead to compounds with distinct biological properties. The principles of asymmetric synthesis, including chiral auxiliary and asymmetric catalysis approaches, are therefore highly relevant for future research in this area. researchgate.netfrontiersin.org

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereoselective transformation, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org This strategy has been widely applied in the synthesis of complex molecules. researchgate.net

In the context of quinazolinone synthesis, a chiral auxiliary could be attached to the nitrogen atom at position 1 or 3, or to a substituent at position 2 or on the benzene (B151609) ring. For instance, a chiral amine could be used in the cyclization step, and the resulting diastereomeric quinazolinones could be separated. Subsequent removal of the chiral group would afford the enantiopure quinazolinone. The use of well-established chiral auxiliaries, such as those derived from amino acids (e.g., Evans' oxazolidinones), terpenes, or pseudoephedrine, could be explored. researchgate.netwikipedia.org

The general workflow for a chiral auxiliary-mediated synthesis involves:

Covalent attachment of the chiral auxiliary to the substrate. wikipedia.org

Diastereoselective reaction to create the new stereocenter. wikipedia.org

Removal of the chiral auxiliary. wikipedia.org

This approach allows for the separation of diastereomers, which is often easier than separating enantiomers. wikipedia.org

Asymmetric Catalysis in Quinazolinone Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds, offering an atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. frontiersin.org This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

For the synthesis of chiral quinazolinone derivatives, several asymmetric catalytic strategies could be envisioned. For example, a transition metal catalyst complexed with a chiral ligand could be employed to catalyze a key bond-forming reaction in a stereoselective manner. thieme-connect.comcaltech.edu Vanadyl complexes bearing chiral ligands have been used for the asymmetric 1,2-oxytrifluoromethylation of styrenes to produce chiral quinazolinone derivatives with good enantioselectivities. nih.gov

Another approach could involve organocatalysis, where a small chiral organic molecule is used to catalyze the reaction. Chiral Brønsted acids or bases, for example, could be used to promote an enantioselective cyclization or a reaction involving a prochiral intermediate. frontiersin.org

The development of asymmetric catalytic methods for the synthesis of chiral analogs of this compound would be a valuable area of future research, potentially leading to the discovery of novel compounds with enhanced or specific biological activities.

Chemical Reactivity and Derivatization Strategies for 2 Amino 6 Chloroquinazolin 4 Ol

Reactivity of the Amino Group at C-2 Position

The amino group at the C-2 position of the quinazoline (B50416) ring is a key nucleophilic center. Its reactivity is influenced by the electron-withdrawing nature of the heterocyclic core. This section details the primary reactions involving this amino group.

Nucleophilic Acyl Substitution Reactions

The 2-amino group readily participates in nucleophilic acyl substitution reactions with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acyl derivatives. These reactions typically proceed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity, or in the presence of a suitable catalyst. The acylation of amino-heterocycles is a fundamental transformation in organic synthesis. For instance, the acylation of 2-aminothiazoles, another class of amino-heterocycles, is a well-established method for producing a variety of derivatives. While direct examples on 2-Amino-6-chloroquinazolin-4-ol are not abundant in readily available literature, the principles of acylation are broadly applicable.

The general mechanism involves the attack of the nucleophilic amino group on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Table 1: Representative Nucleophilic Acyl Substitution Reactions on Amino-Heterocycles

Acylating AgentCatalyst/BaseProduct Type
Acetyl ChloridePyridine2-Acetamido derivative
Benzoyl ChlorideTriethylamine (B128534)2-Benzamido derivative
Acetic Anhydride (B1165640)DMAP (catalytic)2-Acetamido derivative

This table represents typical conditions for the acylation of amino-heterocycles and is expected to be applicable to this compound.

Amidation and Sulfonylation Reactions

The formation of amides and sulfonamides from the 2-amino group represents another important derivatization strategy. Amidation can be achieved using activated carboxylic acids, often with coupling agents like EDCI, or by reacting with acid chlorides as described above. The synthesis of amides from unprotected amino acids has been explored using various Lewis acid catalysts, a method that could potentially be adapted for this compound. nih.gov

Sulfonylation of the amino group with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamides. However, the sulfonylation of aminoquinazolines can sometimes be challenging. For instance, attempts to synthesize certain quinazoline sulfonamides via direct sulfonylation of the corresponding aminoquinazoline have been reported to be unsuccessful, necessitating alternative synthetic routes. amazonaws.com This suggests that the reactivity of the 2-amino group in this compound towards sulfonylation may require carefully optimized conditions. The metal-free sulfonylation of related quinoxalinones has been achieved, highlighting ongoing efforts to develop effective sulfonylation methods for such heterocyclic systems. rsc.org

Table 2: Amidation and Sulfonylation Reagents

ReagentReaction TypeProduct
Carboxylic Acid + EDCIAmidationN-(quinazolin-4-ol-2-yl)amide
Benzenesulfonyl ChlorideSulfonylationN-(quinazolin-4-ol-2-yl)benzenesulfonamide
p-Toluenesulfonyl ChlorideSulfonylationN-(quinazolin-4-ol-2-yl)-4-methylbenzenesulfonamide

This table provides examples of reagents used for amidation and sulfonylation, with the expected products for this compound.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group at the C-2 position can undergo condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by acid or base and involves the formation of a carbinolamine intermediate followed by dehydration. The reaction of 2-aminobenzamide (B116534) with various aldehydes demonstrates this type of transformation within a related structural context. researchgate.net The formation of imines is a reversible process, and the equilibrium can often be driven towards the product by removal of water. These imine derivatives can serve as versatile intermediates for further synthetic modifications.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond.

Table 3: Carbonyl Compounds for Schiff Base Formation

Carbonyl CompoundCatalystProduct Type
BenzaldehydeAcetic Acid2-(Benzylideneamino)-6-chloroquinazolin-4-ol
Acetonep-Toluenesulfonic acid2-(Isopropylideneamino)-6-chloroquinazolin-4-ol
CyclohexanoneMontmorillonite K102-(Cyclohexylideneamino)-6-chloroquinazolin-4-ol

This table lists examples of carbonyl compounds and catalysts for Schiff base formation with the amino group of this compound.

Reactivity of the Chloro Group at C-6 Position

The chloro substituent at the C-6 position is attached to an aromatic ring and is generally less reactive than an alkyl halide. However, its reactivity is enhanced by the electron-withdrawing nature of the quinazoline ring system, making it susceptible to certain substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro group at C-6 can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups positioned ortho or para to the leaving group significantly accelerate the reaction by stabilizing the negative charge of the intermediate. libretexts.org

In the quinazoline ring system, the nitrogen atoms act as powerful electron-withdrawing groups. Studies on 2,4-dichloroquinazolines have shown that the C-4 position is significantly more reactive towards nucleophilic attack than the C-2 position. nih.gov By extension, the C-6 position is also activated towards SNAr, although typically less so than the C-4 or C-2 positions which are more directly influenced by the heterocyclic nitrogen atoms. Nonetheless, with sufficiently strong nucleophiles and appropriate reaction conditions (e.g., elevated temperatures), displacement of the C-6 chloro group can be achieved.

Table 4: Nucleophiles for SNAr Reactions at C-6

NucleophileProduct Type
Sodium Methoxide6-Methoxy derivative
Pyrrolidine6-Pyrrolidinyl derivative
Sodium Azide (B81097)6-Azido derivative
Sodium Thiophenolate6-(Phenylthio) derivative

This table provides examples of nucleophiles that could potentially displace the chloro group at the C-6 position of this compound via an SNAr mechanism.

Cross-Coupling Reactions at the Halogenated Position (e.g., Suzuki-Miyaura, Sonogashira, Stille Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halo-heterocycles. nih.gov The C-6 chloro group of this compound can serve as an electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. It has been successfully employed for the arylation of various 6-haloquinazolines. nih.govnih.gov

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). organic-chemistry.orgwikipedia.org This method is highly efficient for the synthesis of 6-alkynylquinazoline derivatives. Numerous examples exist for the Sonogashira coupling of 6-haloquinazolines and other related heterocycles. nih.govsnu.edu.in

Stille Coupling: The Stille reaction pairs the aryl chloride with an organotin reagent (organostannane) using a palladium catalyst. organic-chemistry.orgwikipedia.orglibretexts.org A key advantage of the Stille coupling is the stability of the organostannane reagents. This reaction has also been used to functionalize heterocyclic systems. nih.gov

For all these cross-coupling reactions, a catalytic cycle involving oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the organometallic reagent, and reductive elimination to form the product and regenerate the catalyst is generally accepted. wikipedia.orgyoutube.com

Table 5: Overview of Cross-Coupling Reactions at the C-6 Position

Reaction NameCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, K₂CO₃6-Aryl derivative
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N6-Alkynyl derivative
StilleOrganostannane (e.g., R-SnBu₃)Pd(PPh₃)₄, LiCl6-Aryl/Alkenyl derivative

This table summarizes the key components and outcomes of major cross-coupling reactions applicable to the C-6 position of this compound.

Dehalogenation and Reductive Transformations

The chlorine atom at the C-6 position of this compound is a key site for modification through dehalogenation and other reductive processes. These transformations are valuable for accessing analogs with different substitution patterns on the benzene (B151609) ring.

One notable reaction is acid-catalyzed dehydrohalogenation, which has been studied in related 2-(2'-haloethyl)-5,8-dihydroxyquinazolin-4(3H)-ones. nih.gov In this process, the elimination of the halide is facilitated by a prototropic tautomer of the quinazolinone ring. nih.gov This tautomer, formed by a proton shift from the C(1') position to the N(1) position, is the rate-determining step in the elimination. nih.gov The subsequent elimination of the halide from this tautomeric intermediate yields the corresponding alkene derivative. nih.gov While this specific example involves a haloethyl group, the principle of involving a quinazolinone tautomer in the elimination of a halogenated substituent is a relevant concept for understanding the reactivity of the chloro group in this compound under certain conditions.

Biomimetic asymmetric reduction of quinazolinones has also been demonstrated, offering a pathway to chiral dihydroquinazolinone derivatives. dicp.ac.cn Although this study focused on the reduction of the C=N bond within the quinazolinone ring system using chiral NAD(P)H models, the presence of a halogen group on the aromatic ring was shown to have a marginal effect on the reactivity and enantioselectivity of the reduction. dicp.ac.cn This suggests that reductive transformations can be compatible with the chloro-substituent, providing opportunities for further functionalization. dicp.ac.cn

Reactivity of the Hydroxyl/Oxo Group at C-4 Position

The C-4 position of this compound can exist in either a hydroxyl (enol) or an oxo (keto) form due to tautomerism. This duality in its nature significantly influences its reactivity, particularly in alkylation and acylation reactions.

The hydroxyl group in the enol tautomer of this compound is nucleophilic and can undergo O-alkylation and O-acylation reactions. The selectivity between N- and O-alkylation is a critical aspect in the derivatization of quinazolinones. Studies on related quinazolinone systems have shown that the choice of base and solvent can direct the reaction towards either N- or O-alkylation. juniperpublishers.com For instance, the alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) in the presence of a base led to the N-alkylation product. juniperpublishers.com In contrast, the use of different reaction conditions can favor O-alkylation. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic method for O-alkylation. google.com However, the presence of the nucleophilic amino group in this compound necessitates careful selection of reaction conditions to achieve selective O-alkylation. google.com

O-acylation of the hydroxyl group can be achieved using acylating agents such as acyl chlorides. The chemoselective O-acylation of hydroxyamino acids under acidic conditions has been well-documented. nih.gov In these reactions, the amino group is protonated and thus protected from acylation, allowing for selective reaction at the hydroxyl group. nih.gov This strategy could potentially be applied to the O-acylation of this compound, where the 2-amino group could be protonated in an acidic medium, directing the acylation to the C-4 hydroxyl group.

Reaction Type Reagents and Conditions Product Type Reference
N-AlkylationEthyl chloroacetate, BaseN-alkylated quinazolinone juniperpublishers.com
O-AlkylationAlkoxide, Alkyl halideO-alkylated quinazolinone google.com
O-AcylationAcyl chloride, Acidic mediumO-acylated quinazolinone nih.gov

The reactivity of the C-4 position is intrinsically linked to the keto-enol tautomerism of the quinazolinone ring. nih.govresearchgate.netlibretexts.org The equilibrium between the keto (quinazolin-4-one) and enol (quinazolin-4-ol) forms is influenced by factors such as solvent polarity. nih.govnih.govmasterorganicchemistry.com In polar solvents, the lactam (keto) form is generally more stable, while non-polar solvents can favor the lactim (enol) form. nih.gov

This tautomeric equilibrium has a direct impact on the reactivity. For example, the O-acylation of quinazolin-4(3H)-one with acetyl chloride as the solvent yields the O-acylated product (4-acetoxyquinazoline), indicating the prevalence of the enol form under these conditions. nih.gov Conversely, in a polar solvent like pyridine, the same reaction produces the N-acylated derivative, suggesting the dominance of the keto form. nih.gov

Furthermore, the amino group at the C-2 position can participate in amino-imino tautomerism. researchgate.netrsc.orgrsc.org Studies on related 2-hydrazono-3-phenylquinazolin-4(3H)-ones have shown that they exist predominantly as the imino tautomers in DMSO solution. rsc.org The interplay between the keto-enol and amino-imino tautomerism can lead to a complex mixture of tautomeric forms in solution, each with distinct reactivity profiles that can be exploited for selective chemical modifications. A prototropic tautomer of quinazolinone has been identified as a key intermediate in the acid-catalyzed dehydrohalogenation of certain derivatives, highlighting the crucial role of tautomerism in directing the chemical transformations of the quinazolinone core. nih.gov

Functionalization of the Quinazolinone Heterocyclic Core

Beyond the substituents, the quinazolinone ring system itself is amenable to various functionalization reactions, including N-substitution and cycloaddition reactions.

The nitrogen atoms of the quinazolinone ring, particularly at the N-1 and N-3 positions, as well as the exocyclic 2-amino group, are potential sites for substitution reactions such as alkylation and acylation. The N-alkylation of quinazolinones has been achieved using various alkylating agents and bases. juniperpublishers.comuw.edu For instance, the alkylation of a 2-chloro-quinazolinone with methyl-2-bromoacetate proceeded via an N-alkylation to form the corresponding N-alkylated precursor. uw.edu The choice of the base can be critical in directing the regioselectivity of the alkylation.

N-acylation of amino acids in aqueous media has been extensively studied, and these methods could potentially be adapted for the acylation of the 2-amino group of this compound. nih.gov The chemoselectivity of acylation between the amino and hydroxyl groups is a key consideration, and as mentioned earlier, is often controlled by the reaction conditions. nih.gov

Reaction Substrate Reagents Product Reference
N-Alkylation2-Chloro-quinazolinoneMethyl-2-bromoacetateN-Alkylated quinazolinone uw.edu
N-Alkylation6,7-Dimethoxyquinazolin-4-oneBenzyl (B1604629) chloride, Cs2CO3N-Benzylated quinazolinone juniperpublishers.com
N-AcylationL-amino acidsFatty acids, AminoacylasesN-acylated amino acids nih.gov

The quinazolinone ring system can participate in cycloaddition reactions, providing a powerful tool for the construction of fused heterocyclic systems. Both Diels-Alder and dipolar cycloaddition reactions have been reported for quinazolinone derivatives. nih.govrsc.orgrsc.orgwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

In the context of the Diels-Alder reaction, the quinazolinone moiety can act as a diene or a dienophile depending on the substitution pattern and reaction partners. acs.org For instance, an imino-Diels-Alder reaction has been utilized for the synthesis of quinazoline derivatives. nih.gov

Dipolar cycloaddition reactions offer another versatile route to functionalized quinazolinones. nih.govresearchgate.netresearchgate.net For example, a zwitterionic intermediate generated in situ from 3-amino-2-methyl-4(3H)-quinazolinone has been shown to react with N-arylmaleimides in a dipolar cycloaddition to yield pyrrolopyridazinoquinazoline derivatives. nih.gov This type of reaction demonstrates the potential of the quinazolinone core to act as a scaffold for constructing complex polycyclic systems.

Cycloaddition Type Quinazolinone Derivative Role Reaction Partner Product Type Reference
Imino-Diels-AlderDienophile precursorElectron-rich alkeneQuinazoline derivative nih.gov
Dipolar Cycloaddition1,3-dipole precursorN-arylmaleimidePyrrolopyridazinoquinazoline nih.gov
[3+2] CycloadditionAzomethine imineElectron-deficient alkeneTetrahydropyrazolo[1,5-c]quinazoline researchgate.net

Formation of Fused Heterocyclic Systems from Quinazolinone Scaffolds

The inherent reactivity of the quinazolinone nucleus, particularly when substituted with strategically placed functional groups, provides a versatile platform for the synthesis of a diverse array of fused heterocyclic systems. The 2-amino group and the endocyclic nitrogen atoms of this compound serve as key nucleophilic centers, enabling the construction of additional rings and leading to the formation of complex polycyclic structures. These fused systems are of significant interest in medicinal chemistry due to their often enhanced and modulated biological activities compared to the parent quinazolinone.

One of the prominent strategies for constructing fused heterocycles involves the reaction of the 2-amino group with various bifunctional electrophiles. This approach allows for the annulation of five-, six-, or seven-membered rings onto the quinazolinone core. For instance, the reaction with α,β-unsaturated carbonyl compounds, dicarbonyl compounds, or their equivalents can lead to the formation of pyrimido[1,2-a]quinazolinones, a class of compounds with recognized therapeutic potential.

Another important pathway to fused systems is through the derivatization of the N1 or N3 positions of the quinazolinone ring, followed by intramolecular cyclization. This can be achieved by introducing a side chain containing a suitable electrophilic or nucleophilic center that can subsequently react with another part of the molecule. The chloro-substituent at the 6-position can also be exploited in certain palladium-catalyzed cross-coupling reactions to build more complex fused architectures, although this is a less common strategy for ring fusion itself.

The following subsections will detail specific examples of the formation of fused heterocyclic systems from quinazolinone scaffolds, drawing parallels to the expected reactivity of this compound based on established chemical principles.

Synthesis of Triazolo[4,3-a]quinoxalin-1-ones

A well-established method for the synthesis of fused triazole systems involves the reaction of a hydrazine (B178648) derivative with a suitable precursor. In a parallel synthesis, starting from a 2-hydrazinyl-quinoxalin-2(1H)-one, the reaction with various reagents can lead to the formation of triazolo[4,3-a]quinoxalin-1-ones. While not directly starting from this compound, the underlying chemistry of cyclization involving a hydrazine moiety is highly relevant. For instance, the synthesis of 4-amino-6-(hetero)arylalkylamino-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives has been reported as potent A(2A) adenosine (B11128) receptor antagonists nih.gov. This highlights the potential for creating biologically active fused systems from quinazolinone-like structures.

The general synthetic approach would involve the initial conversion of the 2-amino group of this compound to a hydrazine, followed by cyclization with an appropriate one-carbon synthon.

Table 1: Examples of Fused Triazolo[4,3-a]quinoxalin-1-one Derivatives

CompoundStarting MaterialReagent(s)Resulting Fused SystemReference
4-Amino-6-benzylamino-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-1-one2-Hydrazinyl-quinoxalin-2(1H)-one derivativePhenyl isothiocyanate, followed by reaction with an amineTriazolo[4,3-a]quinoxalin-1-one nih.gov

This table presents analogous reactions to illustrate the potential for forming fused triazole systems.

Synthesis of Pyrrolo[1,2-a]quinazoline-1,5-diones

The formation of fused five-membered rings, such as the pyrrolo[1,2-a]quinazoline system, can be achieved through a double cyclocondensation cascade reaction. A relevant example is the reaction of anthranilamide with ethyl levulinate, which proceeds through a 2,3-dihydroquinazolin-4(1H)-one intermediate to form a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative nih.gov. This strategy demonstrates the feasibility of using a bifunctional reagent to construct a fused pyrrole (B145914) ring onto the quinazolinone scaffold.

For this compound, a similar transformation could be envisioned by reacting it with a γ-keto acid or its ester derivative. The initial reaction would likely involve the 2-amino group forming an enamine or an amide, followed by an intramolecular cyclization and dehydration to yield the fused pyrrolo-quinazolinone system.

Table 2: Mechanochemical Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative

Starting Material 1Starting Material 2CatalystReaction ConditionsProductYieldReference
AnthranilamideEthyl levulinateAmberlyst® 15Ball mill, 3 hours3a-Methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dioneHigh nih.gov

This table illustrates a mechanochemical approach for the synthesis of a fused pyrrolo-quinazolinone system, which could be adapted for this compound.

Synthesis of Pyrimido[1,2-a]quinazolinones

The construction of a fused six-membered pyrimidine (B1678525) ring onto the quinazolinone core leads to the formation of pyrimido[1,2-a]quinazolinones. These compounds can be synthesized through various cyclocondensation reactions. For example, the reaction of a 2-amino-quinazoline derivative with a 1,3-dicarbonyl compound or a β-ketoester can lead to the formation of the fused pyrimidine ring.

While direct examples starting from this compound are not prevalent in the literature, the reaction of 2-aminopyridine (B139424) with o-chlorobenzoic acid to form 11H-pyrido[2,1-b]quinazolin-11-one demonstrates a similar ring fusion principle nih.gov. Furthermore, the synthesis of 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones from 2-chloroquinoline-3-carbonitriles and guanidine (B92328) hydrochloride showcases the formation of a fused pyrimidine ring onto a quinoline (B57606) core, which is structurally related to quinazoline nih.gov.

Table 3: Examples of Fused Pyrimidine Ring Syntheses

Starting Material 1Starting Material 2Reaction TypeResulting Fused SystemReference
o-Chlorobenzoic acid2-AminopyridineCondensation11H-Pyrido[2,1-b]quinazolin-11-one nih.gov
2-Chloroquinoline-3-carbonitrilesGuanidine hydrochlorideBase-catalyzed cyclization2-Amino-3H-pyrimido[4,5-b]quinolin-4-one nih.gov

This table provides examples of analogous reactions for the synthesis of fused six-membered rings, indicating potential pathways for this compound.

Structure Activity Relationship Sar Methodologies and Principles for Quinazolinone Scaffolds

Fundamental Concepts of Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. By systematically modifying a lead compound, researchers can identify key structural features, known as pharmacophores, that are responsible for its interaction with a biological target.

SAR investigations are broadly categorized into two main approaches: ligand-based and receptor-based.

Ligand-Based SAR: This approach is utilized when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown. It relies on analyzing a series of molecules that bind to the target to identify common structural features responsible for their activity. researchgate.net Methods like pharmacophore modeling are employed to create a 3D representation of the essential steric and electronic features required for bioactivity. QSAR studies, which correlate physicochemical properties of molecules with their biological activities, are a cornerstone of ligand-based design. researchgate.netnih.gov For instance, a ligand-based QSAR study on quinazolin-4(3H)-one derivatives as breast cancer inhibitors successfully led to the design of new, more potent molecules by modifying a selected template compound based on the model's predictions. researchgate.net

Receptor-Based SAR: When the 3D structure of the target protein is available, typically through X-ray crystallography or NMR spectroscopy, receptor-based approaches can be used. This method, also known as structure-based drug design, involves docking candidate molecules into the target's binding site computationally. nih.gov This allows for the visualization of molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor. nih.govnih.gov For example, docking studies of quinazolinone derivatives into the active site of the NF-κB receptor revealed two distinct binding regions and highlighted key interactions, such as hydrogen bonding with specific amino acid residues like Asp239 and Lys241. nih.gov Similarly, the co-crystal structure of a quinazolinone-based agent with tubulin provided a detailed view of its binding mode within the colchicine (B1669291) site, guiding future design efforts. acs.org

Functional groups are the specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions and biological interactions. The properties of substituted quinazolines are heavily dependent on the nature of these groups and their placement on either the pyrimidine (B1678525) or benzene (B151609) ring. mdpi.com

Key functional groups and their effects on the quinazolinone scaffold include:

Halogens: The presence of a halogen atom, particularly chlorine, at positions 6 or 8 of the quinazolinone ring is often associated with improved antimicrobial and anticancer activities. nih.gov For example, in a series of 4-aminoquinolines, a 7-chloro group was found to be a requirement for inhibiting β-hematin formation, a crucial process for antimalarial activity. nih.gov The introduction of electron-withdrawing groups like chloro and nitro at the para position of a phenyl ring attached to a quinazolinone hybrid enhanced antimicrobial potency. rsc.org

Amino Group: The amino group, particularly at the C2 and C4 positions, plays a vital role. nih.govresearchgate.netpnrjournal.com In 2,4-diaminoquinazolines, the isomeric position of substituents on the amino groups affected the inhibition of Aβ40/Aβ42 amyloid-beta accumulation, which is relevant to Alzheimer's disease. mdpi.com A basic amino side chain is also considered essential for the antiplasmodial activity of 4-aminoquinolines. nih.gov

Methyl and Methoxy (B1213986) Groups: Electron-donating groups like methyl and methoxy can also influence activity. researchgate.netpnrjournal.com In some series, a methyl group at the C2 position was found to be essential for antimicrobial activity. nih.gov The substitution of methoxy groups at the 6 and 7 positions of the quinazoline (B50416) ring was deemed important for cytotoxic activity in certain cancer cell lines. rsc.org

Aromatic and Heterocyclic Rings: The substitution of various aromatic or heterocyclic rings at positions 2 or 3 can significantly alter the biological profile. The presence of a substituted aromatic ring at position 3 is often considered essential for antimicrobial effects. nih.gov

The strategic placement of these and other functional groups allows for the fine-tuning of a molecule's electronic, steric, and hydrophobic properties, thereby modulating its binding affinity and efficacy. mdpi.com

Positional and Substituent Effects on the Quinazolinone Scaffold

The biological activity of quinazolinone derivatives is highly sensitive to the type and position of substituents on the core scaffold. mdpi.commdpi.com SAR studies have revealed that modifications at nearly every position can significantly impact efficacy.

A review of the literature indicates that substitutions at positions 2, 3, 6, and 8 are particularly critical for modulating antimicrobial activity. nih.gov

Position 2: The substituent at this position can drastically alter activity. For example, replacing a hydrogen at C2 with a methyl group can have varying effects depending on the target. nih.gov The presence of methyl, amine, or thiol groups at this position has been linked to antimicrobial properties. nih.gov

Position 3: The N3 position is a common site for introducing diverse side chains. In a study of antifungal quinazolinones, the N3 side-chain substituent was a key area of investigation. mdpi.com

Position 6: The introduction of small, electron-withdrawing groups at position 6, such as chloro, fluoro, or nitro, often leads to potent antibacterial activity. acs.org The 6-chloro substituent, as seen in 2-Amino-6-chloroquinazolin-4-ol, is a common feature in bioactive quinazolinones. nih.govnih.gov For instance, in one study, a 6,8-dichloro substituted compound showed the highest antifungal activity compared to mono-chloro substituted analogs. nih.gov

Position 8: Similar to position 6, this position can be modified to enhance activity, often with halogen atoms. nih.govnih.gov

The interplay between different substituents is also crucial. The table below summarizes findings from a study on quinazolinone derivatives, illustrating how positional changes of a chlorine atom affect antifungal activity.

Compound IDSubstituent(s)Position(s)Antifungal Inhibition Rate (%)
6a12 Cl745.90
6a13 Cl661.93
6a14 Cl845.43
6a16 di-Cl6, 8100
Data sourced from a study on antifungal quinazolinone-pyrazole carbamide derivatives. nih.gov

This data clearly demonstrates that while a single chloro group at position 6 provides good activity, a dichloro substitution at positions 6 and 8 results in superior potency. nih.gov Furthermore, electron-withdrawing and lipophilic substituents on the benzene ring of the quinazolinone scaffold have been shown to be highly beneficial for antimycobacterial activity, whereas electron-donating groups were not well-tolerated. mdpi.com These findings underscore the importance of systematic exploration of positional and substituent effects in the rational design of potent quinazolinone-based therapeutic agents.

Impact of C-2 Amino Group Modifications on Molecular Interactions

The amino group at the C-2 position of the quinazolinone core is a critical site for modification and plays a substantial role in the molecule's interactions with biological targets. Altering this group can drastically change binding affinity and selectivity.

Research has shown that the nature of the substituent on the C-2 amino group can define the binding mode. For instance, in a series of compounds designed as Cyclin-Dependent Kinase 9 (CDK9) inhibitors, modifications at the quinazoline position 2 were explored to improve inhibitory properties. mdpi.com One study found that introducing a thiophene (B33073) ring at position 2, while maintaining an iodine atom at position 6, led to a twofold increase in potency against CDK9 compared to a compound with an unsubstituted C-2 position. mdpi.com

Furthermore, the substitution at C-2 can influence which part of the binding site a molecule interacts with. Studies on quinazolinone derivatives as NF-κB inhibitors revealed that C-2 substituted compounds preferred to bind to a larger pocket (active site I), whereas smaller, unsubstituted quinazolinones favored a smaller binding site (active site II). nih.gov The interactions within these sites are highly specific; for example, aromatic substituents at C-2 can engage in electrostatic interactions with residues like His141, while an imine moiety can form hydrogen bonds with residues such as Asp239. nih.gov

Table 1: Impact of C-2 Substitutions on Quinazolinone Activity

Compound SeriesC-2 ModificationObserved EffectTargetSource
CDK9 InhibitorsUnsubstitutedBaseline Activity (IC50 = 0.639 µM)CDK9 mdpi.com
CDK9 InhibitorsThiophene RingDoubled Potency (IC50 = 0.296 µM)CDK9 mdpi.com
NF-κB InhibitorsAlkylated QuinazolinonesBinding to smaller active site (Site II)NF-κB nih.gov
NF-κB InhibitorsAromatic Rings (e.g., Phenyl)Binding to larger active site (Site I), electrostatic interaction with His141NF-κB nih.gov

Influence of Halogenation at C-6 on Electronic and Steric Properties

The presence of a halogen, such as the chlorine atom in this compound, at the C-6 position significantly modulates the molecule's electronic and steric profile, which is a cornerstone of its SAR. Halogens are electron-withdrawing, altering the electron density across the quinazolinone ring system. This electronic perturbation can affect pKa, hydrogen bonding capability, and potential for aromatic (π-π) stacking interactions.

The specific halogen and its position are crucial. In one study targeting phosphoinositide-3-kinase delta (PI3Kδ), the addition of a fluorine atom to the 6-position of the quinazolinone core resulted in a 5-fold loss in potency. researchgate.net Conversely, general SAR studies on other scaffolds have indicated that a 6-chloro group can enhance affinity for certain receptors. mdpi.com

A detailed investigation into NF-κB inhibitors directly compared the effects of fluorine and chlorine at positions C-6 and C-7. nih.gov The study found that a fluorine atom substituent significantly enhanced binding ability compared to a chlorine atom. nih.gov This was attributed to the fluorine's ability to form specific hydrogen bonds with receptor residues like Arg305 and Asp271, interactions that were absent when chlorine was present. nih.gov This highlights that beyond simple steric and electronic effects, the specific nature of the halogen atom dictates its potential for forming key molecular interactions like halogen bonds.

Variations at Other Ring Positions for Systematic SAR Exploration

A comprehensive understanding of SAR requires systematic exploration of various positions on the quinazolinone ring. While C-2 and C-6 are common modification sites, altering other positions provides a more complete picture of the pharmacophore. nih.gov

For example, SAR studies often involve creating a matrix of compounds where substitutions at one position are tested in combination with various substitutions at another. A study of CDK9 inhibitors kept an iodine atom fixed at position 6 while introducing different groups at position 2 to probe the latter's impact. mdpi.com The lactam-lactim tautomerism inherent to the 4(3H)-quinazolinone structure also influences the reactivity and substitution patterns of the ring. nih.gov The expected order of reactivity for electrophilic substitution on the quinazoline ring is positions 8 > 6 > 5 > 7 > 4 > 2, which can guide synthetic strategies for creating diverse analogs. nih.gov

Research on NF-κB inhibitors demonstrated the positional importance of halogens by comparing C-6 and C-7 substitution, finding that a fluorine atom at C-7 led to a stronger binding affinity than one at C-6. nih.gov Such studies, which systematically vary substituents around the entire scaffold, are essential for mapping the precise requirements for optimal biological activity.

Table 2: SAR Exploration at Various Quinazolinone Positions

Position(s) ModifiedSubstituentObserved EffectTargetSource
C-6IodineSub-micromolar activityCDK9 mdpi.com
C-6Fluorine5-fold loss in potencyPI3Kδ researchgate.net
C-7FluorineStronger binding affinity than C-6 fluorineNF-κB nih.gov
C-2, C-6Thiophene (C-2), Iodine (C-6)Doubled potency vs. only C-6 IodoCDK9 mdpi.com

Conformational Analysis and Flexibility in SAR Studies

The three-dimensional shape (conformation) and flexibility of a molecule are as important as its chemical composition for determining biological activity. Conformational analysis helps to understand the preferred shapes of a molecule and the energy required to change between them, which is critical for how it fits into a biological target's binding site.

Rotational Barriers and Preferred Conformations

The quinazolinone scaffold, particularly when substituted, has several rotatable bonds, such as the bond connecting the C-2 amino group to the quinazolinone ring. The rotation around these bonds is not free but is restricted by energy barriers. The molecule will preferentially adopt low-energy conformations where steric hindrance is minimized and favorable intramolecular interactions are maximized.

Computational methods, such as molecular dynamics simulations, are used to explore the conformational landscape of these molecules. nih.gov These analyses help identify the most stable, or preferred, conformations that the molecule is likely to adopt in solution and, by extension, when approaching a binding site. The Ramachandran plot, a tool used in protein structure analysis, serves as an analogy for understanding the allowed and disallowed torsional angles in complex molecules. nih.gov

Impact of Conformational Freedom on Binding and Recognition

The degree of conformational freedom—whether a molecule is rigid or flexible—has a profound impact on molecular recognition and binding. A highly flexible molecule can adopt numerous conformations, which might allow it to bind to multiple targets but comes at an "entropic cost" upon binding to one, as it loses its conformational freedom. A rigid molecule has fewer conformations, which can lead to higher specificity and affinity if its preferred conformation matches the shape of the target's binding site.

Mechanistic Investigations and Theoretical Chemistry of 2 Amino 6 Chloroquinazolin 4 Ol

Reaction Mechanism Elucidation in Synthesis

The synthesis of the quinazolinone core and its subsequent derivatization involves several key mechanistic steps.

Proposed Pathways for Quinazolinone Formation

The formation of the 2-amino-6-chloroquinazolin-4-ol scaffold can be achieved through various synthetic routes, with the most common starting from substituted anthranilic acids. A widely used method involves the condensation of an anthranilic acid derivative with a source of carbon and nitrogen.

One proposed mechanism begins with the acylation of 2-aminobenzoic acid. For instance, the reaction of 2-amino-5-chlorobenzoic acid with benzoyl chloride yields 2-benzamido-5-chloro-benzoic acid. This intermediate then undergoes cyclization with primary amines to form the corresponding 6-chloro-2-phenyl-3-substituted quinazolin-4(3H)-ones. researchgate.net

Another pathway involves the reaction of anthranilic acid with chloro acylchloride to produce an N-acyl anthranilic acid. Subsequent ring closure and dehydration with acetic anhydride (B1165640) form a benzoxazinone (B8607429) intermediate. This intermediate is then treated with an amine source, such as ammonium (B1175870) acetate (B1210297) or hydrazine (B178648) hydrate, to yield the final quinazolinone. nih.gov The use of microwave irradiation has been shown to significantly reduce reaction times for these types of syntheses compared to conventional heating. uin-malang.ac.id

A greener approach utilizes deep eutectic solvents. In this method, a benzoxazinone intermediate is first synthesized conventionally from anthranilic acid and acetic anhydride. This intermediate is then reacted with an amine in a deep eutectic solvent. The proposed mechanism involves a nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone, leading to ring opening. This is followed by cyclization and elimination of a water molecule to form the 3-substituted-2-methyl-quinazolin-4(3H)-one. tandfonline.comtandfonline.com

Mechanistic Aspects of Derivatization Reactions

The derivatization of the this compound core is essential for creating a diverse library of compounds for biological screening. These reactions primarily target the amino group at position 2 and the nitrogen at position 3.

For instance, 2-amino-5-nitrobenzonitrile (B98050) can be reacted with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) to form an amidine intermediate. This intermediate is then treated with anilines in acetic acid to produce 6-nitroquinazoline (B1619102) derivatives. nih.gov The nitro group can subsequently be reduced to an amino group, which can be further functionalized.

Another example is the synthesis of pyrimidodiazepines from a 2-chloro-4-anilinoquinazoline precursor. The synthesis starts with the nucleophilic substitution of the 4-chloro group of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with 3'-aminoacetophenone. The resulting 2-chloro-4-anilinoquinazoline is then used in a Claisen-Schmidt condensation with various aromatic aldehydes to form chalcone (B49325) intermediates. Finally, cyclocondensation of these chalcones with 2,4,5,6-tetraaminopyrimidine (B94255) yields the target pyrimidodiazepines. nih.gov

The synthesis of 4-hydroxyquinazoline (B93491) derivatives has also been explored. Commercially available methyl 2-aminobenzoate (B8764639) can be reacted with chloroacetonitrile (B46850) to form an intermediate, which is then treated with 1-Boc-piperazine. After deprotection, the resulting compound is reacted with various isocyanate derivatives to obtain the final products. mdpi.com

Kinetic and Thermodynamic Considerations of Transformations

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in the provided context, general principles of chemical kinetics and thermodynamics apply. The choice of reagents, solvents, and reaction conditions (temperature, pressure) significantly influences the reaction rates and product yields.

For example, the use of microwave irradiation in the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one dramatically reduced the reaction time from 10 hours to 5 minutes and increased the yield from 79% to 87% compared to conventional reflux heating. uin-malang.ac.id This highlights the kinetic advantage of microwave-assisted synthesis, which is attributed to efficient and rapid heating of the reaction mixture.

Computational Chemistry Approaches

Computational chemistry is a powerful tool for investigating the properties of this compound and its derivatives at the molecular level.

Quantum Mechanical (QM) Calculations (e.g., DFT for electronic structure, reactivity predictions)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to study the electronic structure, reactivity, and spectroscopic properties of quinazoline (B50416) derivatives. These calculations provide insights into various molecular descriptors that are crucial for understanding their behavior.

In a study on quinazoline derivatives as EGFR inhibitors, DFT with the B3LYP functional and the 6-31G(p,d) basis set was used to optimize the geometries of the compounds. nih.govacs.org From these calculations, important parameters such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, dipole moment, and total energy were extracted. nih.govacs.org These quantum chemical descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the molecular structure with biological activity. nih.govacs.orgresearchgate.net

DFT calculations can also be used to study reaction mechanisms. For example, the proton transfer in hydrazide Schiff base tautomers has been investigated using DFT and MP2 methods. nih.gov Such studies can help elucidate the mechanistic details of reactions involving quinazolinone derivatives.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level.

Several studies have employed molecular docking to investigate the interactions of quinazolinone derivatives with various biological targets. For example, docking studies have been performed on quinazoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govacs.orgnih.gov These simulations help to identify the optimal position of the ligand within the receptor's binding site and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.govacs.orgnih.gov The crystal structure of the target protein, often obtained from the Protein Data Bank (PDB), is used for these simulations. nih.govacs.orgnih.gov

In a study on 4-hydroxyquinazoline derivatives as PARP inhibitors, molecular docking revealed that the compounds maintained crucial hydrogen bonding interactions with key residues (GLY863 and SER904) in the PARP binding site. mdpi.com Another study on imidazole-based 1,2,3-triazoles as carbonic anhydrase II inhibitors used molecular docking to predict the binding scores and interaction patterns of the synthesized compounds. scielo.br

The results from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. The binding energies and interaction patterns obtained from these simulations provide valuable information for structure-activity relationship (SAR) studies.

Interactive Data Table: Molecular Docking Studies of Quinazolinone Derivatives

Compound/Derivative ClassTarget ProteinPDB IDKey Interacting ResiduesReference
Quinazoline DerivativesEGFR1M17Not specified nih.govacs.orgnih.gov
4-Hydroxyquinazoline DerivativesPARP7KK4GLY863, SER904, ASP766 mdpi.com
Imidazole-based 1,2,3-triazolesCarbonic Anhydrase IINot specifiedLEU237, PHE229, HIS A:2 scielo.br
2-chloro-4-anilinoquinazoline-chalconesDNA, EGFR, VEGFR-2Not specifiedNot specified nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the movement and conformational flexibility of molecules over time. For a compound like this compound, MD simulations can provide critical insights into its preferred shapes (conformations) and how it dynamically interacts with biological targets, such as protein binding sites.

While specific MD simulation studies exclusively focused on this compound are not prevalent in publicly available literature, the methodology has been extensively applied to structurally similar quinazoline derivatives. For instance, studies on 6-bromo-quinazoline derivatives targeting enzymes like EGFR utilize MD simulations to assess the stability of the ligand-protein complex. nih.gov These simulations are typically run for extended periods (e.g., 500 picoseconds) under conditions that mimic a biological environment (NPT ensemble: constant number of particles, pressure, and temperature). nih.gov

Key insights gained from such simulations include:

Conformational Stability: Simulations can track the root-mean-square deviation (RMSD) of the molecule's atoms to determine if it maintains a stable conformation when bound to a receptor.

Binding Dynamics: They reveal the specific amino acid residues that form persistent interactions with the ligand. This includes tracking the distances and angles of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions over the simulation time.

By analogy, an MD simulation of this compound would elucidate the rotational freedom around the amino group and the planarity of the quinazoline ring system, providing a dynamic picture of its interaction profile that static docking models cannot fully capture.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies) for Structural Elucidation

Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions serve as a valuable tool for structural elucidation by providing a reference against which experimental data can be compared.

DFT analyses have been performed on related quinazoline structures, often using the B3LYP functional with a basis set like 6–31+G(d,p), to calculate theoretical vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

Predicted IR Frequencies: Infrared spectroscopy is used to identify functional groups within a molecule. For this compound, key vibrational modes can be predicted. For example, studies on similar heterocyclic compounds show characteristic absorption bands. upm.edu.my A theoretical IR spectrum would help assign the peaks observed in an experimental spectrum.

Functional GroupPredicted Wavenumber (cm⁻¹)Type of Vibration
N-H (Amino group)3400 - 3500Asymmetric & Symmetric Stretch
O-H (enol form)3200 - 3600Stretch
N-H (lactam form)3100 - 3200Stretch
C=O (lactam form)1650 - 1690Stretch
C=N / C=C (Aromatic)1500 - 1640Stretch
C-Cl700 - 850Stretch

Note: These are representative values based on typical ranges for the functional groups and data from analogous compounds. Actual calculated values would be specific to the optimized geometry of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts: NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While experimental spectra for this compound are not widely published, data from closely related compounds like 2-amino-4-chlorophenol (B47367) and 2-amino-6-chlorobenzothiazole (B160215) can provide context for expected chemical shifts. chemicalbook.comchemicalbook.com Theoretical calculations can predict these shifts with reasonable accuracy. Protons on the aromatic ring, for instance, would appear in the δ 6.5-8.5 ppm range, with their exact positions influenced by the chloro and amino substituents. chemicalbook.comrsc.org The amino protons would likely appear as a broad singlet. rsc.org

Investigations of Molecular Interaction Modes (General Principles)

The biological activity and material properties of this compound are dictated by the non-covalent interactions it can form with its environment. These interactions include hydrogen bonding, halogen bonding, hydrophobic effects, and π-stacking.

Hydrogen Bonding Networks and Their Significance

Hydrogen bonds are highly directional, electrostatic interactions that are fundamental to molecular recognition in biology. The this compound molecule possesses multiple sites capable of participating in hydrogen bonding:

Hydrogen Bond Donors: The primary amino (-NH₂) group and the hydroxyl (-OH) group of the enol tautomer or the N-H of the lactam tautomer.

Hydrogen Bond Acceptors: The nitrogen atoms within the quinazoline ring and the oxygen atom of the carbonyl group (in the lactam tautomer).

In the solid state, these interactions often lead to the formation of predictable supramolecular structures. Studies on similar aminopyrimidine and quinazoline molecules show that they frequently form centrosymmetric dimers via paired N-H···N or N-H···O hydrogen bonds. nih.gov These interactions create a stable ring motif known as an R²₂(8) graph set. nih.govnih.gov These dimeric units can then be further linked into extended one-dimensional chains or two-dimensional sheets. nih.gov The formation of these extensive hydrogen bond networks is crucial for the stability of the crystal lattice and can significantly influence the molecule's physical properties, such as solubility and melting point. uni-bayreuth.deresearchgate.net In a biological context, these same hydrogen bonding capabilities are critical for anchoring the molecule within a protein's binding site. uni-bayreuth.de

Halogen Bonding and its Role in Molecular Recognition

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile like an oxygen or nitrogen atom. nih.gov This occurs because of an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a sigma-hole (σ-hole) opposite the C-X covalent bond.

The chlorine atom at the 6-position of this compound can participate in halogen bonding. Crystal structure analyses of other chloro-substituted heterocyclic compounds have demonstrated the existence of halogen bonds, such as C-Cl···S or C-Cl···O interactions. mdpi.com These bonds are highly directional, with a typical C-X···Nu angle close to 180°. nih.gov The strength of a halogen bond is comparable to a conventional hydrogen bond and can be a key determinant in ligand-protein binding, influencing both affinity and selectivity. nih.gov The ability to form this type of interaction adds a layer of complexity and specificity to the molecular recognition profile of this compound.

Hydrophobic Interactions and Steric Constraints

Hydrophobic interactions are a major driving force for the binding of ligands to proteins. They arise from the tendency of nonpolar surfaces to minimize contact with water. The fused benzene (B151609) and pyrimidine (B1678525) rings of the this compound core are predominantly nonpolar and thus hydrophobic. nih.gov When binding to a protein, these aromatic surfaces can favorably interact with the side chains of hydrophobic amino acids such as leucine, isoleucine, valine, and phenylalanine. nih.gov

π-Stacking and Aromatic Interactions

The aromatic quinazoline ring system is electron-rich and capable of engaging in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, and tryptophan in proteins. mdpi.commdpi.com These interactions can adopt several geometries, including:

Face-to-face: Where the rings are parallel and directly on top of one another.

Parallel-displaced: Where the rings are parallel but offset.

T-shaped (or edge-to-face): Where the edge of one ring points towards the face of another.

Studies have shown that π-stacking interactions involving nitrogen-containing heterocycles are crucial for ligand recognition and can significantly contribute to binding affinity. mdpi.com For instance, interactions between nucleotides and aromatic amino acids are often initiated by π-stacking. nih.gov Furthermore, the quinazoline ring can participate in cation-π interactions, where the electron-rich π-cloud of the aromatic system interacts favorably with a nearby cationic group, such as the side chain of an arginine or lysine (B10760008) residue. mdpi.com These varied aromatic interactions are fundamental to the compound's ability to recognize and bind to specific biological targets. mdpi.commdpi.com

Advanced Spectroscopic Characterization Methodologies

The unequivocal structural elucidation and detailed electronic analysis of this compound rely on a suite of advanced spectroscopic and crystallographic techniques. Each method provides unique and complementary information, allowing for a comprehensive understanding of the molecule's atomic connectivity, functional group arrangement, and three-dimensional architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise location of each atom in the molecule can be established.

In a typical ¹H NMR spectrum, the protons on the aromatic ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the ring current. The specific positions of the protons at C5, C7, and C8 would be distinguishable based on their splitting patterns (spin-spin coupling). For instance, the proton at C5 would likely appear as a doublet, coupled to the proton at C7, while the C7 proton would be a doublet of doublets, and the C8 proton a doublet. The protons of the amino group (-NH₂) and the hydroxyl group (-OH) would appear as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for each of the eight carbon atoms in the quinazoline core, plus any carbons in substituents. The carbonyl carbon (C4) would be significantly deshielded, appearing far downfield (e.g., >160 ppm). Carbons bonded to the electronegative chlorine (C6) and nitrogen atoms (C2, C8a) would also exhibit characteristic downfield shifts.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign these signals by correlating connected protons and directly bonded proton-carbon pairs, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~155
C4-~165
C4a-~120
C5~8.0 (d)~128
C6-~130
C7~7.8 (dd)~125
C8~7.5 (d)~118
C8a-~148
2-NH₂~6.5 (br s)-
4-OH~11.0 (br s)-

Note: Predicted values are based on the analysis of similar structures and general NMR principles. Actual values may vary. (d = doublet, dd = doublet of doublets, br s = broad singlet).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion of this compound, allowing for the confirmation of its elemental formula (C₈H₆ClN₃O). The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its corresponding M+2 peak in an approximate 3:1 ratio.

Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. nih.gov The protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). Plausible fragmentation pathways include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.gov Analysis of these fragment ions provides valuable corroborating evidence for the proposed structure. For example, a common fragmentation in related heterocyclic systems is the retro-Diels-Alder reaction, which could lead to the cleavage of the pyrimidinone ring.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment IdentityProposed Neutral Loss
195/197[M]⁺ (Molecular Ion)-
167/169[M - CO]⁺Carbon Monoxide
178/180[M - NH₃]⁺Ammonia
152[M - HNCO]⁺ (from keto tautomer)Isocyanic Acid

Note: The m/z values reflect the presence of the ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. fiveable.me The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the primary amino group (-NH₂) typically appear as two sharp bands in the region of 3300-3500 cm⁻¹. pressbooks.pub The O-H stretch of the hydroxyl group and the N-H stretch of the quinazolinone ring are expected to produce a broad absorption band in the 3200-3600 cm⁻¹ range, with the broadening resulting from hydrogen bonding. pressbooks.pub A strong absorption peak between 1650-1700 cm⁻¹ would be indicative of the C=O (amide) stretching vibration, confirming the presence of the 4-oxo functionality. fiveable.me Aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region, while the C-Cl stretch would be found in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H / N-H (ring)Stretch (H-bonded)3200-3600 (Broad)
N-H (amine)Symmetric & Asymmetric Stretch3300-3500 (Two sharp peaks)
C=O (amide I)Stretch1650-1700 (Strong)
C=N / C=CAromatic/Heterocyclic Stretch1400-1600
C-NStretch1200-1350
C-ClStretch600-800

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of the quinazolinone ring gives rise to characteristic absorptions in the UV region. The spectrum is expected to show intense bands corresponding to π → π* transitions. The presence of auxochromes, such as the amino (-NH₂) and chloro (-Cl) groups, can cause shifts in the absorption maxima (λmax). researchgate.net The amino group typically induces a bathochromic (red) shift, while the effect of the chlorine atom is also generally bathochromic. researchgate.net Weaker n → π* transitions, associated with the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed at longer wavelengths. The specific λmax values can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structural Determination

Crucially, this technique can unambiguously resolve the tautomeric form present in the crystal, confirming whether the molecule exists as the 4-ol (hydroxy) tautomer or the 4-one (keto) tautomer. It would also reveal the details of the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding. nih.gov It is highly probable that the crystal structure would feature an extensive network of hydrogen bonds involving the amino group, the ring nitrogens, and the oxo/hydroxyl group, linking adjacent molecules into a stable supramolecular assembly. nih.govdtic.mil The analysis would also confirm the planarity of the quinazoline ring system.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa ≈ 8 Å, b ≈ 15 Å, c ≈ 7 Å, β ≈ 95°
Molecules per Unit Cell (Z)4
Key Intermolecular InteractionHydrogen bonding (N-H···O, N-H···N)

Note: These values are illustrative and would need to be determined experimentally.

Exploration of 2 Amino 6 Chloroquinazolin 4 Ol As a Chemical Scaffold for Advanced Research

Design Principles for Novel Chemical Entities Based on the Quinazolinone Framework

The development of new chemical entities from the 2-amino-6-chloroquinazolin-4-ol scaffold relies on established medicinal chemistry strategies to optimize potency, selectivity, and drug-like properties.

Scaffold hopping and bioisosteric replacement are powerful techniques used to modify a known active compound to generate novel lead agents. nih.gov Scaffold hopping involves the replacement of a molecule's core framework with a structurally different one, aiming to retain or improve biological activity while accessing new chemical space and potentially better properties. nih.govcapes.gov.br A notable example involved selecting a highly active thienopyrimidinone and performing isosteric substitutions of the thiophene (B33073) ring, which is a potential toxicophore. nih.gov This strategy led to the generation of a novel series of highly active quinazolinone derivatives that function as allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). nih.gov

Bioisosteric replacement is a more focused strategy where a functional group within a molecule is exchanged for another group with similar physical or chemical properties. nih.govcapes.gov.br It is a common approach to modulate a molecule's size, shape, electron distribution, and reactivity to enhance biological activity, selectivity, or metabolic stability. nih.gov For instance, in a study on triazinoquinazoline systems, the replacement of a methylthiopropionate fragment with an ethylthioacetate group resulted in a significant increase in anti-inflammatory activity, making it comparable to the reference drug diclofenac. nih.gov These strategies are integral to refining the quinazolinone scaffold for targeted therapeutic applications.

Molecular hybridization is an innovative strategy that involves covalently linking two or more distinct pharmacophores into a single molecular entity. nih.govnih.gov The goal is to create hybrid compounds that may exhibit synergistic biological activities, interact with multiple targets, or possess an improved pharmacological profile compared to the individual components. nih.gov The quinazolinone scaffold is frequently used in this approach due to its wide range of biological activities. nih.gov

This technique has been employed to combine the quinazolinone nucleus with other biologically active heterocycles, such as triazoles, thiazoles, or benzofurans. nih.gov The resulting hybrid molecules can demonstrate multifaceted biological effects. nih.gov For example, the synthesis of quinazolinone-triazole hybrids has been explored, leveraging the properties of both pharmacophores to develop new lead compounds. nih.govresearchgate.net The design of such hybrids allows for the creation of multi-functional molecules, potentially leading to combination therapies within a single chemical entity. nih.gov

Investigations into Molecular Target Modulation Pathways (General)

Understanding how quinazolinone-based compounds interact with and modulate biological targets is crucial for their rational design and development. Research in this area focuses on their interactions with enzymes, receptors, and protein complexes.

Derivatives of the quinazolinone scaffold have been identified as inhibitors of various enzymes. The mechanism often involves binding to the enzyme's active site, thereby blocking its catalytic function. Molecular docking studies have provided insights into these interactions at an atomic level. nih.gov

For example, studies on quinazolinone derivatives as inhibitors of the NF-κB pathway have detailed their binding profiles. nih.gov The interactions are a combination of hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov The amino group at the C2 position can be a critical hydrogen bond donor, interacting with residues such as Asp239 and Lys241, while the quinazolinone ring system can participate in π-π and π-cation interactions with residues like His141. nih.gov The nature and position of substituents on the quinazolinone ring significantly influence the binding affinity; for instance, a fluorine atom at C7 was found to enhance binding to NF-κB more effectively than one at C6. nih.gov Quinazolinone-related structures have also been investigated as inhibitors of other enzymes, including dihydrofolate reductase (DHFR) and carbohydrate-hydrolyzing enzymes like α-glucosidase. researchgate.netnih.gov

Compound TypeTarget Enzyme/ReceptorKey Interacting ResiduesInteraction TypesSource
C2-Substituted QuinazolinonesNF-κBAsp239, Lys241, His141, Tyr57Hydrogen Bonding, Electrostatic, π-π, π-Alkyl nih.gov
Smaller Quinazolinone DerivativesNF-κB (Site II)Ser240, Lys241, Asn247, Asp271, Arg305Hydrogen Bonding nih.gov

Quinazolinone derivatives can also modulate the function of cellular receptors. A prominent area of investigation is their activity as allosteric modulators of G protein-coupled receptors (GPCRs). nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, causing a conformational change that can either enhance (positive allosteric modulator, PAM) or weaken (negative allosteric modulator, NAM) the receptor's function. nih.gov

Research has led to the discovery of 2,6-disubstituted quinazolin-4-one derivatives that act as NAMs for the metabotropic glutamate (B1630785) receptor 7 (mGlu7). nih.gov In this context, structural modifications at the C-2 and C-6 positions of the quinazolinone core were found to be critical for activity. nih.gov One such compound, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), demonstrated selective mGlu7 NAM activity and was investigated for antipsychotic-like properties. nih.gov The interaction of quinazolinone derivatives with the NF-κB receptor also highlights their potential in receptor-targeted research, where specific substitutions dictate the strength and nature of the binding. nih.gov

The modulation of protein-protein interactions (PPIs) represents a challenging but increasingly important frontier in drug discovery. nih.govajwilsonresearch.com PPIs are fundamental to most cellular processes, and their dysregulation is implicated in many diseases. frontiersin.org Targeting the often large and flat surfaces of PPIs with small molecules is difficult. ajwilsonresearch.com Small-molecule modulators can act by directly binding to the interaction interface (orthosteric inhibitors) or by binding to a remote allosteric site, which induces a conformational change that disrupts or stabilizes the protein complex. nih.govmdpi.com

The quinazolinone scaffold has shown potential in this advanced area. As previously mentioned, quinazolinone derivatives have been developed as allosteric inhibitors of the HIV-1 reverse transcriptase. nih.gov This enzyme is a heterodimer composed of p66 and p51 subunits, and the inhibitors function by compromising the dynamics at the dimer interface, which is a form of PPI modulation. nih.gov This demonstrates that small molecules based on the quinazolinone framework can allosterically modulate the function of a protein complex, highlighting a sophisticated mechanism of action that goes beyond simple enzyme active site inhibition or receptor binding. nih.govmdpi.com The discovery of such molecules often relies on targeting "hot spots"—key residues that contribute most to the binding energy at the protein-protein interface. frontiersin.orgnih.gov

Development of Chemical Probes for Biological Systems

The 2-aminoquinazolin-4-ol core is an attractive starting point for the synthesis of chemical probes. These are small molecules designed to study biological systems, often by binding to a specific protein target. The development of such probes is a critical aspect of chemical biology and drug discovery, enabling researchers to visualize cellular processes and identify the molecular targets of bioactive compounds. The structure of this compound is particularly amenable to the attachment of various functional groups, such as fluorophores or photoreactive moieties, which are essential for their roles as imaging agents or for covalent capture of their biological partners.

Luminescent and Fluorescent Derivatives for Imaging

The development of fluorescent probes from the quinazoline (B50416) scaffold is an active area of research, aimed at creating tools for real-time visualization of biological targets and processes within living cells. While direct examples of fluorescent probes derived specifically from this compound are not extensively documented in publicly available research, the broader class of quinazoline and quinazolinone compounds has proven to be an excellent platform for constructing such tools.

Researchers have successfully synthesized quinazoline-based fluorescent probes by attaching various fluorophores, such as coumarin (B35378) and fluorescein, to the core structure. These probes have been engineered to target specific cellular components and report on their environment through changes in their fluorescent properties. For instance, certain quinazolinone-based probes have been designed to exhibit fluorescence enhancement in viscous environments, allowing them to image viscosity changes within specific organelles like lysosomes.

One notable study developed a series of small-molecule fluorescent probes based on the quinazoline scaffold to visualize α1-Adrenergic receptors (α1-ARs). These probes consisted of a quinazoline moiety, which acts as the recognition element for the receptor, and a fluorophore for imaging. The results demonstrated that these probes possessed favorable fluorescent properties, high binding affinity for their target, and were effective for subcellular localization imaging of α1-ARs. This work underscores the potential of the quinazoline scaffold in creating highly specific and sensitive imaging agents.

Table 1: Examples of Quinazoline-Based Fluorescent Probes

Probe TypeTargetApplicationKey Feature
Quinazolinone-basedMitochondria & LysosomesCellular Organelle ImagingpH-sensitive fluorescence enhancement
Quinazoline-basedα1-Adrenergic ReceptorsSubcellular Receptor LocalizationHigh affinity and specificity
Quinazolinone-basedViscosity SensorMonitoring Lysosomal ViscosityFluorescence enhancement with increased viscosity

Affinity Probes for Target Identification

Affinity-based probes are indispensable tools for identifying the specific protein targets of bioactive compounds, a critical step in understanding their mechanism of action. These probes are typically designed with three key components: a recognition element that binds to the target, a reactive group that forms a covalent bond with the target upon activation, and a reporter tag (like biotin) for enrichment and identification.

The this compound scaffold is well-suited for the design of affinity probes. A compelling example that highlights the potential of this structural class is the development of a photoaffinity probe for α1-adrenoceptors based on a closely related 4-amino-6,7-dimethoxyquinazoline structure. In this research, a potent antagonist of the α1-adrenoceptor was modified to create a specific and sensitive photoaffinity probe.

The probe, named 4-amino-2-[4-(4-azidocinnamoyl)piperazino]-6,7-dimethoxyquinazoline (ACP), was synthesized to include a photoreactive azidocinnamoyl group. nih.gov This group, upon exposure to UV light, generates a highly reactive nitrene intermediate that can form a stable covalent bond with nearby amino acid residues in the binding pocket of the target protein.

Key Findings for the ACP Photoaffinity Probe:

PropertyResultSignificance
Binding Affinity (in dark) High affinity (KD = 1.05 nM) and reversibleDemonstrates strong and specific interaction with the target receptor before photoactivation.
Photolabeling Dose-dependent, irreversible reduction in receptor concentration upon photolysisConfirms covalent and specific labeling of the α1-adrenoceptors.
Specificity Labeling prevented by co-incubation with other α1-adrenergic ligandsShows that the probe binds to the specific ligand-binding site on the receptor.
Control Experiments No receptor reduction if probe was pre-photolyzed or kept in the darkValidates that the labeling is light-dependent and requires the intact probe.

This study successfully demonstrated that a 2-aminoquinazoline (B112073) derivative could be effectively converted into a photoaffinity probe. The results suggest that ACP is a valuable tool for studying the α1-adrenoceptor system. nih.gov This principle can be directly applied to the this compound scaffold. By attaching a linker and a photoreactive group (such as an azide (B81097) or benzophenone) to the core structure, novel affinity probes can be generated. These probes would enable researchers to "fish" for and identify the specific cellular binding partners of compounds derived from this scaffold, thereby elucidating their biological functions and potential as therapeutic agents.

Future Research Directions and Unanswered Questions for 2 Amino 6 Chloroquinazolin 4 Ol

The exploration of 2-amino-6-chloroquinazolin-4-ol and its derivatives is an evolving field, with significant potential for future research. Key areas of investigation are aimed at enhancing the efficiency and sustainability of its synthesis, leveraging computational tools for intelligent design, and discovering new chemical modifications to broaden its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-6-chloroquinazolin-4-ol, and how can reaction conditions be optimized for higher yields?

  • The synthesis typically involves condensation reactions between anthranilamide derivatives and substituted aldehydes or ketones. For example, copper(II) chloride (CuCl₂) can catalyze the formation of Schiff base intermediates, which cyclize to yield quinazolinone derivatives . Reaction parameters such as solvent choice (e.g., ethanol or methanol), temperature (reflux conditions), and stoichiometric ratios of reagents significantly impact yield. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • High-performance liquid chromatography (HPLC) is recommended for assessing purity, while NMR (¹H and ¹³C) and mass spectrometry (MS) confirm molecular structure. For crystalline samples, X-ray diffraction (XRD) using SHELX software packages (e.g., SHELXL for refinement) provides precise crystallographic data . Infrared (IR) spectroscopy can also verify functional groups like the hydroxyl (-OH) and amino (-NH₂) moieties .

Q. What are the standard protocols for evaluating the antimicrobial activity of this compound?

  • Disk diffusion assays or microdilution methods (e.g., determining minimum inhibitory concentration, MIC) are commonly used. Test strains should include Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) are essential to validate results. Data analysis should account for zone-of-inhibition measurements or optical density changes .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data for this compound derivatives be resolved?

  • Ambiguities in bond lengths or angles may arise from disordered solvent molecules or twinned crystals. Using SHELXD for phase refinement and SHELXE for density modification improves resolution. High-resolution data (≤1.0 Å) and iterative refinement cycles with anisotropic displacement parameters enhance accuracy. Cross-validation with spectroscopic data (e.g., NMR) helps reconcile discrepancies .

Q. What strategies address inconsistent biological activity data across different studies?

  • Variability in IC₅₀ values (e.g., anticancer assays) may stem from differences in cell lines, assay protocols, or compound solubility. Standardizing cell culture conditions (e.g., passage number, media composition) and using orthogonal assays (e.g., MTT vs. apoptosis markers) improves reproducibility. Comparative analysis of substituent effects (e.g., chloro vs. methyl groups) using structure-activity relationship (SAR) tables can clarify trends .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions to identify reactive sites. The chloro group at position 6 and hydroxyl group at position 4 are electrophilic centers prone to substitution. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using continuum solvation models (e.g., SMD) to predict reaction pathways .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Large-scale reactions face issues like exothermicity control and byproduct formation. Flow chemistry systems improve heat dissipation, while catalytic methods (e.g., recyclable CuCl₂) reduce waste. Purification via column chromatography may be replaced with recrystallization or fractional distillation for cost efficiency. Process analytical technology (PAT) ensures real-time quality control .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

  • Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Monitor degradation via HPLC at timed intervals (0, 24, 48 hours). Mass spectrometry identifies degradation products, while stability-indicating assays (e.g., UV-Vis spectroscopy) quantify intact compound .

Q. What analytical techniques are recommended for resolving overlapping NMR peaks in quinazolinone derivatives?

  • 2D NMR techniques (e.g., COSY, HSQC) decouple overlapping signals. Deuteration of labile protons (e.g., -OH, -NH₂) or using shift reagents (e.g., Eu(fod)₃) enhances resolution. Variable-temperature NMR (e.g., 25°C to −40°C) reduces dynamic broadening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.